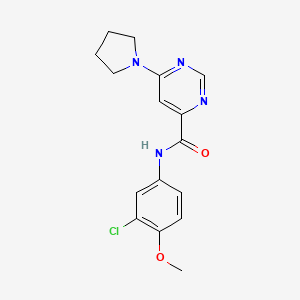

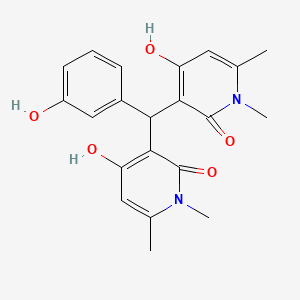

![molecular formula C14H15N3O4S B2383107 N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851987-87-6](/img/structure/B2383107.png)

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide” is a chemical compound . It’s part of a class of compounds that have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds have been evaluated for their anti-inflammatory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, some compounds have displayed excellent in vivo PK properties in rats with low IV clearance and excellent brain exposure .Scientific Research Applications

Biochemical Applications

β-Glucuronidase Inhibition : Thiadiazole derivatives, synthesized from methyl 4-methoxybenzoate among other compounds, have shown potent inhibitory activity against the β-glucuronidase enzyme. Such inhibition is significant for reducing glucuronidation, a process involved in drug metabolism and the regulation of hormone levels, suggesting applications in designing drugs for diseases where glucuronidation plays a role (Taha et al., 2019).

Antioxidant and Antimicrobial Activities : Schiff bases containing triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities, implying their potential in managing oxidative stress-related conditions and as antidiabetic agents. These compounds also demonstrated potent antimicrobial properties, suggesting their applicability in treating infectious diseases (Pillai et al., 2019).

Pharmaceutical Development

Anticancer Activity : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been evaluated for their anticancer activity, showing promising results against human glioblastoma and breast cancer cell lines. These findings indicate the potential for developing new chemotherapeutic agents based on structural modifications of this compound class (Tumosienė et al., 2020).

Antihypertensive α-Blocking Agents : Thiazoles and their derivatives have been investigated for their antihypertensive properties, acting as α-blockers. This application is crucial for developing new treatments for hypertension, a major risk factor for cardiovascular diseases (Abdel-Wahab et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-8-3-4-9(19-2)11-12(8)22-14(15-11)17-16-13(18)10-7-20-5-6-21-10/h3-4,7H,5-6H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJVPNZUKLWWJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=COCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

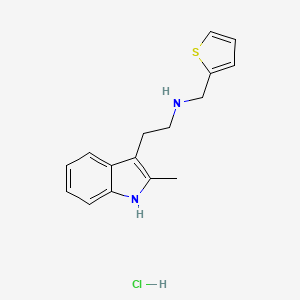

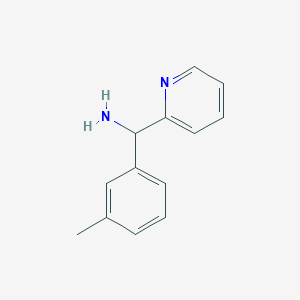

![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)

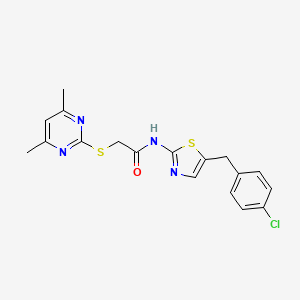

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)

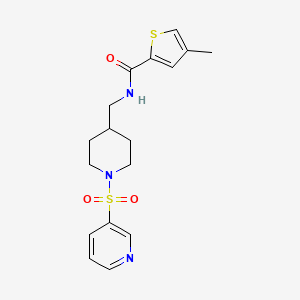

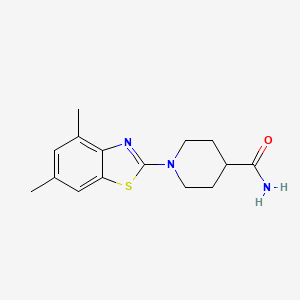

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2383028.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2383036.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2383043.png)

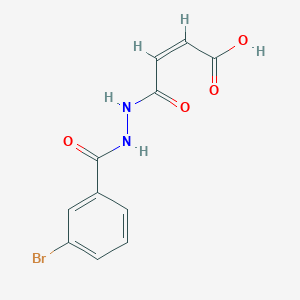

![Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate](/img/structure/B2383047.png)